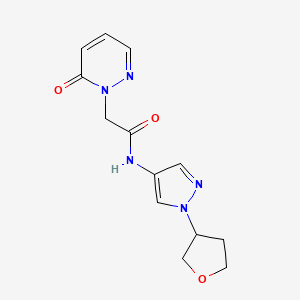

1,3-Diethyl 2-methanesulfonamidopropanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds often involves reactions between diethyltin(methoxy)methanesulfonate and acids or alcohols under specific conditions to form self-assemblies or complexes. For instance, diethyltin-based three-dimensional assemblies have been synthesized using sulfonate-phosphonate ligands, demonstrating the complex synthesis routes possible with methanesulfonate derivatives (Shankar et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide derivatives reveals their potential for forming various structural motifs. X-ray crystallography and spectroscopic methods such as IR, NMR, and Raman spectroscopy are pivotal in characterizing these compounds. For example, the structure and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate have been elucidated, highlighting the intricate details of sulfonamide molecular structures (Galván et al., 2018).

Chemical Reactions and Properties

Methanesulfonate compounds participate in a variety of chemical reactions, showcasing their versatility. Reactions can include electrophilic substitution, where methanesulfonates react with different nucleophiles, showcasing their reactivity and potential for creating diverse molecular architectures. For instance, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions catalyzed by aminosulfonic acid illustrates the chemical reactivity of methanesulfonate derivatives (Li et al., 2006).

Scientific Research Applications

Synthesis and Characterization

1,3-Diethyl 2-methanesulfonamidopropanedioate and related compounds have been studied for various applications in the field of chemistry, particularly in synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been utilized to form three-dimensional self-assemblies, exhibiting unique structural motifs and binding modes, making them significant in the study of molecular structures and interactions (Shankar et al., 2011).

Reaction and Conversion

These compounds also play a crucial role in chemical reactions and conversions. For example, the selective oxidation of methane and ethane to alcohols in different solvents has been explored, with 1,3-Diethyl 2-methanesulfonamidopropanedioate related compounds serving as intermediates or catalysts in these processes (Sen et al., 1994). Similarly, the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride has been investigated for the regioselective formation of methanesulfonates, highlighting their potential in organic synthesis and industrial applications (Gao et al., 1991).

Structural and Spectroscopic Studies

In-depth structural and spectroscopic studies have been conducted on these compounds to understand their molecular composition and properties. For instance, investigations on the complex formation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provided insights into their ionic structures and hydrogen bonding interactions, which are pivotal for designing new materials and understanding molecular interactions (Binkowska et al., 2001).

properties

IUPAC Name |

diethyl 2-(methanesulfonamido)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSFRIVDLKBXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

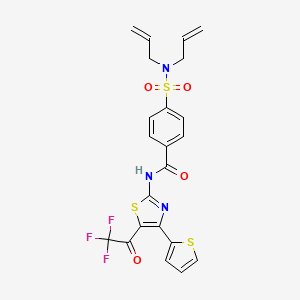

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)